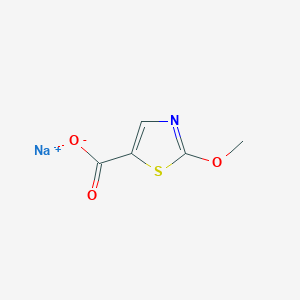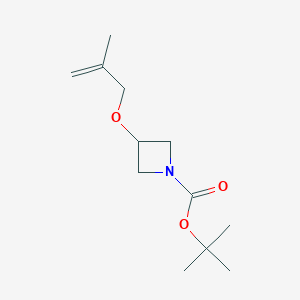
Sodium 2-methoxy-1,3-thiazole-5-carboxylate
Overview
Description
Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4NNaO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .Molecular Structure Analysis
The molecular structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular weight of 158.16 g/mol .Chemical Reactions Analysis
Thiazole compounds, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, have many reactive positions due to the aromaticity of the thiazole ring . These positions allow for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Sodium 2-methoxy-1,3-thiazole-5-carboxylate has a molecular weight of 158.16 g/mol . It has a topological polar surface area of 90.5 Ų and a rotatable bond count of 1 . The compound also has a formal charge of -1 .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Sodium 2-methoxy-1,3-thiazole-5-carboxylate is involved in the synthesis of various pharmaceutical intermediates. For instance, Žugelj et al. (2009) described the transformation of a related compound into thiazole-5-carboxylates, which are significant in pharmaceutical chemistry (Žugelj et al., 2009).
Solid Phase Synthesis
In the study by Kim et al. (2019), 2-amino-5-carboxamide thiazole derivatives were synthesized on a solid phase, highlighting the compound's utility in streamlined chemical synthesis (Kim et al., 2019).
Catalyst for Synthesis
Banothu et al. (2014) investigated sodium fluoride as a catalyst for synthesizing substituted thiazoles, a process that may be relevant for Sodium 2-methoxy-1,3-thiazole-5-carboxylate, given its chemical structure (Banothu et al., 2014).
Reduction to Pharmaceutical Intermediates
Tan Bin (2004) demonstrated the reduction of a related compound to yield pharmaceutical intermediates, a process that could be applicable to Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Tan Bin, 2004).
Corrosion Inhibition
Khaled and Amin (2009) explored the role of thiazole derivatives in corrosion inhibition of mild steel, suggesting potential applications in material science and engineering (Khaled & Amin, 2009).
Coordination Chemistry
Singh and Baruah (2008) investigated the formation of metal complexes with a thiazole derivative, a study that could be extrapolated to understand the coordination properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Singh & Baruah, 2008).
Synthesis of Novel Chemical Structures
The research by Sherif et al. (2013) on synthesizing thiazole and imidazolidinone derivatives, and their antimicrobial and anticancer properties, indicates the versatility of thiazole derivatives in the synthesis of novel compounds with potential biomedical applications (Sherif, Eldeen, & Helal, 2013).
Inhibition of Mild Steel Corrosion
Chaitra et al. (2016) examined thiazole-based pyridine derivatives as potential corrosion inhibitors, an application that could extend to Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Chaitra, Mohana, & Tandon, 2016).
Organic Synthesis and Structural Analysis
Kennedy et al. (1999) reported the synthesis and structure of a thiazole-carboxylate compound, a study that can provide insights into the structural and synthetic aspects of Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Kennedy et al., 1999).
Future Directions
properties
IUPAC Name |
sodium;2-methoxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQLACUVYMNGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methoxy-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)

![1-Methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1402812.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)


![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)